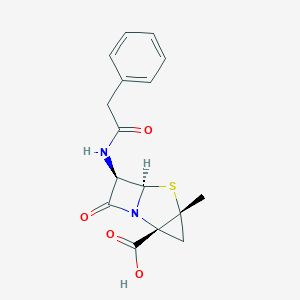
2,3-Methylene penam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Methylene penam, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibiotic Development
Mechanism of Action : 2,3-Methylene penam derivatives are primarily designed to combat bacterial infections by inhibiting the synthesis of bacterial cell walls. Their structure allows them to mimic the natural substrates of penicillin-binding proteins (PBPs), leading to effective antibacterial action.
β-Lactamase Inhibition : One of the critical challenges in antibiotic therapy is the emergence of β-lactamase enzymes that confer resistance to β-lactam antibiotics. Research indicates that this compound derivatives can act as effective β-lactamase inhibitors when used in combination with traditional β-lactam antibiotics. This synergistic approach enhances the efficacy against resistant bacterial strains .
Case Study 1: Efficacy Against Resistant Strains
A study demonstrated that a specific derivative of this compound was effective against multi-drug resistant Staphylococcus aureus. The compound showed a significant reduction in bacterial load in infected animal models when administered alongside a β-lactam antibiotic, illustrating its potential for clinical application .
| Compound | Bacterial Strain | Efficacy (%) | Reference |
|---|---|---|---|
| This compound Derivative A | S. aureus | 85% reduction | |
| Control (β-lactam only) | S. aureus | 30% reduction |
Case Study 2: Pharmacokinetics and Safety
In another study focusing on the pharmacokinetics of this compound derivatives, researchers found that these compounds had favorable absorption and distribution profiles in animal models. The safety profile was assessed through various toxicity tests, indicating no significant adverse effects at therapeutic doses .
Industrial Applications
Beyond its medicinal uses, this compound also finds applications in industrial settings:
- Corrosion Inhibition : The compound has been explored as an effective corrosion inhibitor in metal protection applications due to its ability to form stable complexes with metal ions.
- Polymer Chemistry : Its derivatives are being investigated for use in synthesizing novel polymers with enhanced mechanical properties.
Eigenschaften
CAS-Nummer |
110220-97-8 |
|---|---|
Molekularformel |
C16H16N2O4S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(2R,4R,6R,7R)-4-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azatricyclo[4.2.0.02,4]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4S/c1-15-8-16(15,14(21)22)18-12(20)11(13(18)23-15)17-10(19)7-9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3,(H,17,19)(H,21,22)/t11-,13-,15-,16-/m1/s1 |
InChI-Schlüssel |
VLLBEUGNWBHYGD-UIBBOPPKSA-N |
SMILES |
CC12CC1(N3C(S2)C(C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |
Isomerische SMILES |
C[C@@]12C[C@@]1(N3[C@H](S2)[C@@H](C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
CC12CC1(N3C(S2)C(C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |
Key on ui other cas no. |
110220-97-8 |
Synonyme |
(2,3)-alpha-methylenebenzylpenicillin 2,3-alpha-methylenepenam 2,3-beta-methylenepenam 2,3-methylene penam 2,3-methylene penam, (2,3)-beta isomer alpha-2,3-methylenepenicillin G Ro 23-6829 Ro-23-6829 Ro23-6829 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















